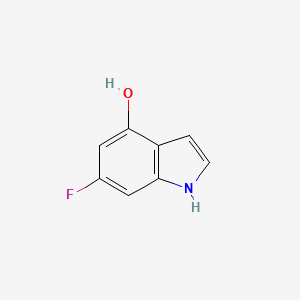

6-Fluoro-1H-indol-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYCTSGFMQCPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646246 | |

| Record name | 6-Fluoro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-04-0 | |

| Record name | 6-Fluoro-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 1h Indol 4 Ol and Its Analogs

Strategies for Indole (B1671886) Ring Formation and Functionalization at the C4 Position

The construction of the indole core and the introduction of substituents at the C4 position are pivotal steps in the synthesis of 6-fluoro-1H-indol-4-ol and its analogs. Traditional methods often lack the required regioselectivity, leading to the development of more sophisticated approaches.

Directing group-assisted, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the typically less reactive benzenoid ring of indoles. researchgate.netrsc.org This strategy allows for the introduction of various functional groups at the C4 position with high precision.

Researchers have successfully employed directing groups at the N1 or C3 positions of the indole ring to steer the catalytic process. For instance, a ruthenium catalyst, in conjunction with an aldehyde functional group at C3 acting as a directing group, has been shown to facilitate the regioselective functionalization of the C4 position under mild, open-flask conditions. acs.orgnih.gov Similarly, rhodium(III)-catalyzed C-H activation has been utilized for the C4-amidation of indole-oximes, where the oxime group directs the reaction. researchgate.net Palladium catalysis has also been extensively explored for C4-functionalization, including arylation and the installation of quinone moieties. researchgate.netacs.org The choice of directing group and metal catalyst is crucial for achieving the desired regioselectivity and functional group tolerance. nih.gov

Table 1: Examples of Directing Groups and Catalysts for C4-Functionalization of Indoles

| Directing Group Position | Directing Group | Metal Catalyst | C4-Functionalization | Reference |

| C3 | Aldehyde | Ruthenium | Alkenylation, Arylation | acs.orgnih.gov |

| N/A (Oxime) | Oxime | Rhodium(III) | Amidation | researchgate.net |

| N1 | Benzoyl (Bz) | Palladium | Arylation | acs.org |

| C3 | Carbonyl | Palladium | Arylation | researchgate.net |

Innovative ring-opening and subsequent cyclization strategies offer alternative pathways to the indole nucleus, sometimes providing access to substitution patterns that are difficult to achieve through classical methods. One such approach involves the metal-free conversion of 1-aryl-1H-1,2,3-triazoles into indoles. mdpi.com This reaction sequence proceeds through the thermal ring-opening of the triazole, nitrogen extrusion, and a Wolff rearrangement to form a ketenimine intermediate, which then undergoes cyclization to form the indole ring. mdpi.com

Another methodology involves the oxidative ring-opening of 2-substituted indoles, followed by a cyclization cascade with 1,2-diaminoarenes to synthesize quinoxaline (B1680401) derivatives. acs.orgacs.org While not directly forming a substituted indole, this method highlights the utility of indole ring-opening in constructing complex heterocyclic systems. A tandem process involving the ortho-amination of an aryl iodide followed by an ipso-Heck cyclization, facilitated by palladium/norbornene cooperative catalysis, has been developed for the synthesis of C3,C4-disubstituted indoles. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the functionalization of indoles. These methods are particularly useful for creating carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. For the synthesis of C4-substituted indoles, strategies often involve the use of a pre-functionalized indole, such as a halo-indole, which can then participate in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

More advanced strategies utilize C-H activation/cross-coupling cascades. For example, a palladium-catalyzed weak chelation-assisted approach has been developed for the regioselective C4-arylation of indoles via a cross-dehydrogenative coupling (CDC) mechanism. acs.org This method avoids the need for pre-halogenation of the indole substrate. The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of alkynes and anilines, has also been adapted for the synthesis of complex indole derivatives, including azaindoles. mdpi.com

Photochemical and electrochemical methods provide green and sustainable alternatives to traditional synthetic protocols, often proceeding under mild conditions without the need for harsh reagents. rsc.org The Fischer indole synthesis, a classic method for indole formation, has been adapted to a milder photoredox version, which can circumvent the high temperatures and acidic conditions often required, thus improving the yields of certain indole products. thieme.de

Direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles has been developed to prepare polycyclic indolinyl compounds without the need for a metal catalyst or a photocatalyst. nih.gov This reaction proceeds via photo-induced electron transfer and the formation of radical intermediates. nih.gov Electrochemical approaches have also gained traction, with methods such as the electrochemical intramolecular annulation of 2-alkynylanilines providing access to functionalized indoles. rsc.org These electrosynthesis strategies offer high efficiency and atom economy by using electrons as a clean redox reagent. rsc.org

Selective Fluorination Techniques for Indole Systems

The introduction of fluorine atoms into the indole scaffold can significantly modulate the biological activity of the resulting molecule. Achieving selective fluorination, particularly on the electron-rich indole ring, requires carefully chosen reagents and reaction conditions.

Electrophilic fluorination is a common strategy for introducing fluorine onto aromatic and heteroaromatic rings. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are widely used due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org

Selectfluor™ (F-TEDA-BF₄) is a commercially available and versatile electrophilic fluorinating agent that has been successfully used for the fluorination of indoles. acs.orgresearchgate.net It has been shown to efficiently difluorinate the C3 position of substituted indoles to yield 3,3-difluoroindolin-2-ols. acs.org Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), have also been employed for the electrophilic fluorination of indoles, leading to the synthesis of 3,3-difluoro-2-oxindoles. brynmawr.edu The choice of solvent can be critical in these reactions; for instance, ionic liquids have been explored as "green" solvents for the electrophilic fluorination of indoles with Selectfluor™, leading to high chemoselectivity and yields. researchgate.net

Table 2: Common Electrophilic Fluorinating Reagents for Indoles

| Reagent Name | Abbreviation | Typical Application | Reference |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™, F-TEDA-BF₄ | Fluorination of various positions on the indole ring | acs.orgresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Synthesis of 3,3-difluoro-2-oxindoles from indoles | brynmawr.edu |

Nucleophilic Fluorination Pathways in Indole Synthesis

While direct nucleophilic fluorination on an unactivated indole ring is challenging, electrophilic fluorination reagents have proven to be powerful tools for the synthesis of fluorinated indole derivatives. One of the most prominent and versatile reagents in this class is Selectfluor® (F-TEDA-BF4). The treatment of various 3-substituted indoles with Selectfluor in a mixed solvent system of acetonitrile (B52724) and water provides an efficient route to 3-substituted 3-fluorooxindoles in commendable yields. organic-chemistry.org

The optimal conditions for this transformation typically involve the use of 3 equivalents of Selectfluor in a 1:1 mixture of acetonitrile and water. organic-chemistry.org The proposed mechanism proceeds through the formation of an unstable 3-fluoroindolenine intermediate, which subsequently undergoes reaction with water to yield the 3-fluorooxindole product. organic-chemistry.org This methodology is notable for its operational simplicity and the high yields achieved across a range of indole substrates.

An efficient difluorohydroxylation of substituted indoles to yield 3,3-difluoroindolin-2-ols has also been developed using Selectfluor as the electrophilic fluorinating agent. acs.org This reaction demonstrates high regioselectivity for the C3 position of the indole ring and proceeds under mild conditions. acs.org

Table 1: Synthesis of 3-Fluorooxindoles using Selectfluor

| Entry | Indole Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-Methylindole | 3-Fluoro-3-methyloxindole | 95 |

| 2 | Tryptamine (B22526) derivative | 3-Fluoro-3-(2-aminoethyl)oxindole | 85 |

Data compiled from Takeuchi et al., Org. Lett., 2000, 2, 639-642. organic-chemistry.org

Transition Metal-Catalyzed C-H Fluorination in Fluoroindole Synthesis

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct introduction of functional groups into organic molecules, including the indole nucleus. rsc.orgresearchgate.net This approach circumvents the need for pre-functionalized starting materials, offering a more direct and efficient pathway to substituted indoles. rsc.orgresearchgate.net While direct C-H fluorination of indoles remains a developing area, significant progress has been made in the broader context of C-H functionalization, which can be adapted for the synthesis of fluorinated indole analogs. nih.govdntb.gov.uarsc.org

Palladium-catalyzed C-H functionalization, in particular, has been extensively studied for the modification of the indole scaffold. nih.gov These methods often employ directing groups to achieve high levels of regioselectivity, enabling the functionalization of specific C-H bonds. rsc.org For instance, the development of palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives using AgF as a nucleophilic fluoride (B91410) source showcases the potential of this strategy for heterocyclic systems. nih.gov

Recent advancements have focused on expanding the scope of transition metal-catalyzed C-H functionalization to include a variety of fluorinated building blocks. dntb.gov.uarsc.org These reactions provide access to a diverse range of fluorinated organic molecules and highlight the continuous evolution of this synthetic methodology. dntb.gov.uarsc.org

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Indole Derivatives

| Catalyst | Directing Group | Position Functionalized | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | Pyridyl | C2 | Aryl | rsc.org |

| Rh(III) | Carbamoyl | C4 | Alkenyl | researchgate.net |

Difluorocarbene-Mediated Cyclizations to Access Fluoroindoles

Difluorocarbene (:CF2) has proven to be a versatile and highly reactive intermediate for the construction of fluorine-containing heterocycles. acs.org An innovative and efficient strategy for the synthesis of 2-fluoroindoles involves the formal [4+1] cyclization of readily accessible ortho-vinylanilines with difluorocarbene. researchgate.net This method constructs the indole scaffold while simultaneously incorporating a fluorine atom at the C2 position. researchgate.net

The reaction is typically carried out using commercially available halodifluoroalkylative reagents as the difluorocarbene source. researchgate.net The proposed mechanism involves a cascade of difluorocarbene-trapping and intramolecular Michael addition, followed by Csp3-F bond cleavage. researchgate.net This approach offers high efficiency and chemoselectivity for a wide variety of 2-fluoroindoles. researchgate.net

Furthermore, difluorocarbene has been utilized in the synthesis of 3-substituted-2-oxoindoles from ortho-vinylanilines in a transition-metal-free protocol. sioc-journal.cn This reaction proceeds via a C-N cleavage followed by the formation of new C-N and C-C bonds. sioc-journal.cn

Table 3: Difluorocarbene-Mediated Synthesis of 2-Fluoroindoles

| ortho-Vinylaniline Substrate | Difluorocarbene Source | Product | Yield (%) |

|---|---|---|---|

| N-(2-vinylphenyl)acetamide | TMSCF3 | 2-Fluoro-1-acetylindole | 85 |

| N-methyl-2-vinylaniline | PDFA | 2-Fluoro-1-methylindole | 78 |

Data is illustrative of the general methodology described by Su et al., Nat. Commun., 2021, 12, 5432. researchgate.net

Synthesis of Key Precursors and Intermediates for this compound

Preparation of 6-Fluoro-1H-indole-4-boronic Acid Derivatives as Synthetic Building Blocks

Indolylboronic acids and their derivatives are invaluable synthetic intermediates, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.gov The pinacol (B44631) ester of 6-fluoro-1H-indole-4-boronic acid is a key building block for the synthesis of more complex analogs of this compound. scbt.com

Several methods are available for the preparation of indolylboronic acids, including the Miyaura borylation of haloindoles and the transition-metal-catalyzed C-H borylation of the indole nucleus. nih.govnih.gov The latter approach is particularly attractive due to its atom economy and the ability to directly functionalize the indole core. nih.gov Iridium-catalyzed borylation has shown promise for the selective functionalization of indoles. nih.gov

The synthesis of boronic acid derivatives often involves the reaction of an organometallic reagent with a trialkyl borate, followed by hydrolysis. nih.gov For the preparation of the pinacol ester, the corresponding boronic acid can be reacted with pinacol.

Table 4: Common Methods for the Synthesis of Indolylboronic Acids

| Method | Starting Material | Reagents | Catalyst |

|---|---|---|---|

| Miyaura Borylation | Haloindole | Bis(pinacolato)diboron, Base | Pd catalyst |

| C-H Borylation | Indole | Bis(pinacolato)diboron | Ir or Rh catalyst |

Routes to 6-Fluoro-1H-indole-3-carbaldehyde and Related C3-Functionalized Indoles

The functionalization of the C3 position of the indole ring is a common and important transformation in indole chemistry. 6-Fluoro-1H-indole-3-carbaldehyde is a key intermediate that can be further elaborated to introduce a variety of functional groups. One of the most widely used methods for the introduction of a formyl group at the C3 position of electron-rich indoles is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3).

The synthesis of C3-alkylated indoles can be achieved through various methods, including the reaction of indoles with aldehydes or ketones, often under acidic conditions. nih.gov Organocatalytic methods have also been developed for the C3-functionalization of indoles, providing enantioselective routes to chiral indole derivatives. rsc.org

Synthesis of Fluorotryptamine Analogs from Fluoroindoles

Fluorotryptamine analogs are of significant interest in medicinal chemistry due to their potential as pharmacological probes and therapeutic agents. The synthesis of these compounds often begins with a functionalized fluoroindole. For example, 6-fluoro-1H-indole-3-carbaldehyde can serve as a precursor to 6-fluorotryptamine (B1299898) through a series of well-established chemical transformations.

One common route involves the Henry reaction of the aldehyde with nitromethane (B149229) to form the corresponding nitroalkene, followed by reduction of the nitro group to an amine. Alternatively, the aldehyde can be converted to the corresponding nitrile, 6-fluoroindole-3-acetonitrile, which can then be reduced to the tryptamine.

The synthesis of N-acylated fluorotryptamine analogs can be achieved by coupling the corresponding fluorotryptamine with a carboxylic acid or its activated derivative. This approach allows for the introduction of a wide range of substituents on the tryptamine side chain, enabling the exploration of structure-activity relationships.

Modern Approaches to Indole and Fluoroindole Derivatives

Recent advancements in synthetic chemistry have provided powerful tools for the construction of the indole framework. These methods often offer improvements in terms of reaction time, yield, environmental impact, and the ability to generate molecular diversity.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry, utilizing microwave irradiation to heat reactions. nih.gov This method provides rapid and targeted heating, leading to a dramatic reduction in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. tandfonline.comtandfonline.com The synthesis of indoles has greatly benefited from this technology, with many classical indole syntheses being adapted for microwave conditions. nih.gov

Microwave irradiation has been successfully applied to a variety of foundational indole syntheses, including:

Fischer Indole Synthesis: One of the most famous methods for indole synthesis.

Bischler-Mohlau Indole Synthesis: A reaction of an α-halo-ketone with an excess of aniline.

Madelung Synthesis: The intramolecular cyclization of an N-phenylalkanamide.

Batcho-Leimgruber Indole Synthesis: A versatile method for preparing substituted indoles. researchgate.net

Hemetsberger-Knittel Synthesis: Involves the thermal decomposition of α-azidocinnamic esters.

The application of microwave energy can accelerate these reactions from hours or days to mere minutes. tandfonline.com For instance, the detosylation of 1-tosyl-1H-indol-4-ol to produce 1H-indol-4-ol, a close analog of the target compound, was achieved in just two minutes at 90°C using a microwave synthesizer, resulting in a 92% yield. actascientific.com This demonstrates the potential of MAOS for the efficient synthesis of functionalized indoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Indole Synthesis Method | Conventional Conditions | Microwave Conditions | Advantages of MAOS |

|---|---|---|---|

| Fischer Synthesis | Hours, strong acids | Minutes, various catalysts | Reduced time, improved yields |

| Madelung Synthesis | High temp (>200°C), hours | Lower temp, minutes | Milder conditions, faster |

| Batcho-Leimgruber | Hours to days | Minutes to hours | Increased efficiency |

| Detosylation | N/A | 2 minutes at 90°C | Extremely rapid, high yield actascientific.com |

This table provides a generalized comparison; specific conditions and outcomes may vary.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single vessel to form a product that contains significant portions of all the initial reactants. acs.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. arkat-usa.org The indole scaffold, with its reactive positions, is an excellent component for MCRs, enabling the synthesis of diverse and highly functionalized heterocyclic systems. researchgate.netnih.gov

Indoles can participate in MCRs in several ways:

As a nucleophile, typically reacting at the C3 position.

As the foundational scaffold to which new rings are fused.

As a component that is formed in situ during the MCR sequence.

Notable MCRs that incorporate indoles include the Ugi, Passerini, and Petasis reactions. acs.orgarkat-usa.org For example, the Petasis boronic acid-Mannich reaction has been adapted to use N-substituted indoles in place of the typical amine component, reacting with an aldehyde and a boronic acid to form α-amino acids with an indole substituent. acs.org Another example is the aza-Friedel-Crafts reaction of indoles with aldehydes and thiourea (B124793), which can be catalyzed by thiamine/HCl, to produce complex thiourea derivatives that are precursors to polysubstituted 2-amino-1,3-thiazoles. acs.org

Table 2: Examples of Multicomponent Reactions Involving Indoles

| Reaction Name | Indole Role | Other Components | Resulting Structure |

|---|---|---|---|

| Petasis Reaction | Amine surrogate | Ethyl glyoxylic acid, boronic acids | α-(N-substituted indole)carboxylic acids acs.org |

| Aza-Friedel-Crafts | Nucleophile | Aldehydes, thiourea | Intermediates for 2-amino-1,3-thiazoles acs.org |

| Indol-3-yl Pyran Synthesis | Starting material | Aldehydes, malononitrile | Indol-3-yl substituted pyran derivatives nih.gov |

| Indolylpyridine Synthesis | Starting material | Aldehydes, ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297) | 6-indolylpyridine-3-carbonitrile derivatives nih.gov |

This table illustrates the versatility of the indole scaffold in various MCRs.

Nature provides a blueprint for the efficient construction of complex molecules. Biogenetic and biomimetic syntheses are strategies inspired by the biosynthetic pathways of natural products. jst.go.jp In the context of indole alkaloids, these strategies often start from simple, biologically relevant precursors like tryptophan or tryptamine and mimic key enzymatic transformations to assemble intricate molecular architectures. rsc.orgnih.gov This approach is not just an academic exercise; it can lead to highly efficient and elegant total syntheses of complex targets. jst.go.jp

Monoterpenoid indole alkaloids, a vast and structurally diverse family of natural products, are all derived from the condensation of tryptamine and the monoterpene secologanin (B1681713) to form strictosidine. jst.go.jp From this common intermediate, nature employs a series of divergent reactions—such as intramolecular cyclizations, rearrangements, and redox processes—to generate a wide array of distinct skeletal types (e.g., Corynanthe, Iboga, Aspidosperma). jst.go.jpnih.gov

Synthetic chemists have adopted this logic to develop powerful biomimetic syntheses. rsc.org For example, a divergent approach has been developed that uses different modes of [4+2] cycloadditions and redox-mediated reactions on a common intermediate to access five distinct alkaloid scaffolds, including iboga- and aspidosperma-types. nih.gov This strategy was successfully applied to the total syntheses of (±)-vincadifformine and (–)-catharanthine, demonstrating the power of mimicking nature's divergent assembly-line approach. nih.gov

Table 3: Biomimetic Approaches to Indole Alkaloid Skeletons

| Precursor | Key Biomimetic Step | Resulting Scaffold(s) | Example Synthesized Alkaloid |

|---|---|---|---|

| Tryptamine | Divergent [4+2] cycloadditions | Iboga, Aspidosperma, Andranginine, Ngouniensine | (–)-Catharanthine nih.gov |

| Tryptamine | Redox-mediated annulations | Non-natural variants | (±)-Vincadifformine nih.gov |

This table highlights key examples of applying biogenetic principles to the chemical synthesis of complex indole alkaloids.

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic and Diffraction Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Fluoro-1H-indol-4-ol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated indole (B1671886) derivatives, a multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, is particularly insightful.

Proton (¹H) NMR spectroscopy is instrumental in defining the number and arrangement of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the O-H proton of the hydroxyl group. The chemical shifts (δ) and coupling constants (J) of these protons provide critical information for unambiguous structural assignment.

Expected ¹H NMR Spectral Characteristics for this compound:

N-H Proton: A broad singlet is anticipated for the N-H proton, typically in the downfield region (δ 8.0-8.5 ppm), the exact position being sensitive to solvent and concentration. rsc.org

Aromatic Protons: The protons on the benzene (B151609) ring (H-5 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) will give rise to a complex pattern of signals. The fluorine atom at the 6-position will cause characteristic splitting of the signal for the adjacent H-5 and H-7 protons due to H-F coupling. The hydroxyl group at the 4-position will also influence the chemical shifts of the neighboring protons.

O-H Proton: The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.

Interactive Data Table: Representative ¹H NMR Data for a Related Fluoroindole Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 6-Fluoro-3-methyl-1H-indole | N-H | 7.88 | s | - | rsc.org |

| H-5 | 7.49 | dd | 8.6, 5.4 | rsc.org | |

| H-7 | 7.04 | dd | 9.7, 2.2 | rsc.org | |

| H-2 | 6.96 | s | - | rsc.org | |

| H-4 | 6.91 | td | 9.6, 2.2 | rsc.org | |

| CH₃ | 2.34 | s | - | rsc.org |

Note: This data is for 6-fluoro-3-methyl-1H-indole and serves as an illustrative example. The chemical shifts for this compound will differ due to the presence of the 4-hydroxyl group and the absence of the 3-methyl group.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the carbons to which they are attached and their neighboring carbons.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, data for 6-fluoro-3-methyl-1H-indole offers a valuable reference point. rsc.org The carbon atoms directly bonded to the fluorine (C-6) and the hydroxyl group (C-4) are expected to be significantly deshielded and show large downfield shifts. Furthermore, the C-F coupling will result in the splitting of the C-6 signal and potentially other nearby carbon signals into doublets.

Interactive Data Table: Representative ¹³C NMR Data for a Related Fluoroindole Derivative

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 6-Fluoro-3-methyl-1H-indole | C-2 | 125.05 | rsc.org |

| C-3 | 111.96 | rsc.org | |

| C-3a | 121.86 | rsc.org | |

| C-4 | 108.03, 107.83 | rsc.org | |

| C-5 | 119.65, 119.57 | rsc.org | |

| C-6 | 161.10, 159.22 | rsc.org | |

| C-7 | 97.42, 97.21 | rsc.org | |

| C-7a | 136.29, 136.19 | rsc.org | |

| CH₃ | 9.72 | rsc.org |

Note: This data is for 6-fluoro-3-methyl-1H-indole. The chemical shifts for this compound will be different, particularly for C-4 and its neighboring carbons, due to the hydroxyl substituent.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for subtle structural and conformational changes. wikipedia.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Any changes in the substitution pattern or conformation of the indole ring would be reflected in a change in the ¹⁹F chemical shift. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-5 and H-7) can provide valuable information about the through-bond connectivity. In the ¹⁹F NMR spectrum of 6-fluoro-3-methyl-1H-indole, the fluorine signal appears at -121.75 ppm. rsc.org

While solution-state NMR provides information about molecules in their isotropic state, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in their solid form. It can provide detailed information about polymorphism (the existence of multiple crystalline forms), as well as the nature of intermolecular interactions, such as hydrogen bonding, which are crucial in the supramolecular assembly of molecules like this compound.

Though specific ssNMR data for this compound is not available, the technique would be invaluable for studying its crystal packing and identifying different polymorphic forms, which can have distinct physical properties.

Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. ksu.edu.sa These techniques probe the vibrational modes of molecules, which are sensitive to bond strengths, bond angles, and the masses of the constituent atoms.

For this compound, the IR and Raman spectra are expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as vibrations associated with the aromatic indole ring and the C-F bond.

Expected Vibrational Bands for this compound:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration, with the broadening resulting from hydrogen bonding.

N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band around 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Bands corresponding to the stretching of C-H bonds on the aromatic ring are typically observed above 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the indole ring will give rise to a series of bands in the 1450-1650 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group will likely appear in the 1000-1260 cm⁻¹ region.

A study on 5-aminoindole (B14826) provides some comparative vibrational data for a substituted indole. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₈H₆FNO.

In addition to molecular weight determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The masses of these fragments can be used to deduce the structure of the parent molecule. For fluorinated indole derivatives, fragmentation pathways may involve the loss of small molecules such as CO, HCN, and HF. nih.gov The analysis of these fragmentation patterns is a key component of structural elucidation. nih.gov

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, analysis of closely related structures containing the 6-fluoro-indole moiety offers valuable insights. For instance, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined, providing crystallographic parameters for a molecule containing the same core heterocyclic system. researchgate.netresearchgate.net The data reveals an orthorhombic crystal system, which is a common crystal lattice for organic molecules. researchgate.netresearchgate.net

The study of crystalline forms is essential as different polymorphs or co-crystals of a compound can exhibit distinct physicochemical properties, including solubility and stability. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering to modify such properties. X-ray diffraction is the definitive method for confirming the formation of a co-crystal and elucidating its unique hydrogen bonding networks and supramolecular architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂FN₃O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7608(7) |

| b (Å) | 7.2802(4) |

| c (Å) | 24.4842(13) |

| Volume (ų) | 2631.1(2) |

| Temperature (K) | 170 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

The indole ring system of this compound acts as a chromophore, exhibiting characteristic π → π* electronic transitions. The UV spectrum of the parent indole molecule typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. rsc.org The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk

For this compound, the presence of the hydroxyl (-OH) group at the 4-position and the fluorine (-F) atom at the 6-position is expected to modulate the electronic transitions of the indole chromophore.

Hydroxyl Group (-OH): As an electron-donating group (auxochrome), the hydroxyl group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the absorption bands.

Fluorine Atom (-F): Fluorine is an electronegative atom but can also act as a weak electron-donating group via resonance. Its effect on the spectrum is generally less pronounced than that of a hydroxyl group but is expected to contribute to shifts in the absorption maxima.

Studies on substituted indoles have established that the position of the substituent significantly influences the electronic transition energies. nih.gov The substitution at the 4-position, in particular, can have a notable effect on the electronic transition dipole moments of the indole chromophore. nih.gov Therefore, the combination of a hydroxyl group at C4 and a fluoro group at C6 in this compound would result in a unique UV-Vis absorption profile compared to unsubstituted indole.

| Substituent | Position | Electronic Effect | Expected Impact on UV-Vis Spectrum |

|---|---|---|---|

| Hydroxyl (-OH) | C4 | Electron-donating (Auxochrome) | Bathochromic shift (shift to longer λ) and Hyperchromic effect (increased intensity) |

| Fluorine (-F) | C6 | Inductively withdrawing, weakly donating by resonance | Modulation of absorption maxima (likely a minor bathochromic or hypsochromic shift) |

Chemical Reactivity and Transformation Pathways of 6 Fluoro 1h Indol 4 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). researchgate.netsemanticscholar.org For 6-Fluoro-1H-indol-4-ol, the directing effects of the substituents on the benzene (B151609) ring also come into play. The hydroxyl group at C4 is a strongly activating, ortho-para directing group, while the fluorine at C6 is a deactivating, ortho-para directing group.

Common electrophilic aromatic substitution (EAS) reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The Vilsmeier-Haack reaction, for instance, is a method used for the formylation of activated aromatic compounds, including indoles. rsc.org In the case of this compound, electrophilic attack is overwhelmingly favored at the C3 position of the pyrrole (B145914) ring. However, under forcing conditions or if the C3 position is blocked, substitution may occur on the benzene ring, directed by the hydroxyl and fluoro groups to the C5 and C7 positions.

A notable example of an electrophilic substitution reaction on a related compound, 6-fluoroindole (B127801), is the Mannich reaction. This reaction introduces an aminomethyl group onto the indole ring, typically at the C3 position. mdpi.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Fluoroindoles

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Mannich Reaction | 6-fluoroindole, Formaldehyde, Dimethylamine, Acetic Acid | 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | mdpi.com |

| Bromination | N-t-Bu-BN-indole, NBS | 3-Bromo-N-t-Bu-BN-indole | nih.gov |

Nucleophilic Reactions at the Hydroxyl Group and Fluorine Atom

The hydroxyl group at the C4 position of this compound can act as a nucleophile. It can undergo O-alkylation or O-acylation under appropriate basic conditions to form ethers and esters, respectively. These reactions typically involve deprotonation of the hydroxyl group to form a more potent phenoxide nucleophile.

The fluorine atom at the C6 position is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. sci-hub.box However, SNAr reactions on an aromatic ring are possible if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In SNAr, the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com Fluorine's high electronegativity can help stabilize this intermediate through its inductive effect, making it a better leaving group in SNAr compared to other halogens, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgstackexchange.commasterorganicchemistry.com For this compound, the presence of the electron-donating hydroxyl and indole nitrogen makes SNAr at the C6 position challenging without further activation of the ring.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer multiple handles for derivatization. The indole nitrogen can be alkylated or acylated, typically after deprotonation with a suitable base like sodium hydride. mdpi.com The hydroxyl group can be converted into other functional groups or protected to allow for selective reactions elsewhere on the molecule.

Derivatization strategies often involve the reactions discussed previously. For instance, electrophilic substitution at C3 can introduce a wide variety of functional groups that can be further manipulated. The Mannich product, for example, can be quaternized and then used as a precursor for the synthesis of tryptophan derivatives. mdpi.com Palladium-catalyzed reactions, such as carbonylation, can be used to introduce carbonyl functionalities, leading to the synthesis of indole-2-carboxamides. acs.org

Table 2: Examples of Derivatization Reactions on Indole Scaffolds

| Position of Derivatization | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N1 (Indole NH) | N-methylation | NaH, Iodomethane | N-methyl-indole | mdpi.com |

| C3 (Pyrrole ring) | Mannich reaction | HCHO, Me₂NH, AcOH | 3-Aminomethyl-indole | mdpi.com |

| C4 (Benzene ring) | O-alkylation | Base, Alkyl halide | 4-Alkoxy-indole | N/A |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a critical aspect of the chemistry of substituted indoles. As established, electrophilic attack on the indole ring of this compound is highly regioselective for the C3 position. researchgate.netnih.gov The directing effects of the 4-OH and 6-F substituents become important if the C3 position is blocked or under conditions that favor substitution on the benzene ring. The strong activating effect of the hydroxyl group would favor substitution at the ortho C5 position. A review of SEAr-based cyclizations of 4-substituted indoles indicates that C3 regioselectivity is common, especially when forming rings larger than six members. nih.gov

In intramolecular reactions, such as the Pictet-Spengler reaction, the regioselectivity of cyclization onto the indole nucleus is also a key consideration. For 4-substituted indoles, cyclization can occur at either the C3 or C5 position. The outcome is often dependent on the specific substrate and reaction conditions, with kinetic and thermodynamic factors influencing the product distribution. nih.gov

Stereoselectivity becomes a factor when reactions involving this compound create new chiral centers. For example, in the Michael addition of the indole to an α,β-unsaturated carbonyl compound, a new stereocenter can be generated. The use of chiral catalysts can induce enantioselectivity in such reactions. Asymmetric dearomatizing fluorination is an example where phase-transfer catalysts have been used to achieve enantioselectivity. researchgate.net

Catalytic Transformations and Reaction Mechanisms for Fluoroindoles

Modern synthetic chemistry employs a variety of catalytic methods to functionalize indoles and their derivatives. For fluoroindoles, several catalytic transformations are particularly relevant.

Photoredox catalysis has emerged as a powerful tool for the synthesis of 3-fluoroindoles from N-arylamines. organic-chemistry.orgsemanticscholar.org The mechanism typically involves the generation of a radical intermediate through a single-electron transfer process initiated by a photocatalyst upon irradiation with light. organic-chemistry.org

Palladium-catalyzed reactions are widely used for C-H functionalization and cross-coupling reactions. A Pd-catalyzed direct C–H/N–H coupling has been reported for the synthesis of 3-fluoroindoles and 3,3-difluoroindolines. thieme-connect.com The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

Lewis acid catalysis can be employed in Friedel-Crafts reactions and dearomatization reactions. For instance, B(C₆F₅)₃ has been used as a catalyst for the reduction of unprotected indoles. researchgate.net

The mechanisms of these reactions are distinct. Electrophilic aromatic substitution proceeds through a cationic σ-complex (arenium ion), where the rate-determining step is the initial attack of the electrophile to disrupt the aromaticity. masterorganicchemistry.comyoutube.com Nucleophilic aromatic substitution (SNAr) proceeds through a negatively charged Meisenheimer complex, with the restoration of aromaticity being a fast subsequent step. stackexchange.commasterorganicchemistry.com Radical reactions, often initiated by light or a radical initiator, proceed through a chain mechanism involving radical intermediates.

Theoretical and Computational Investigations of 6 Fluoro 1h Indol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic structure and stability of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a given molecule, providing insights into its energetic and electronic properties. acs.org The primary goal of these calculations for 6-Fluoro-1H-indol-4-ol would be to determine its most stable three-dimensional conformation and to understand the distribution of electrons within the molecule.

Detailed research findings on the electronic properties of a related compound, 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine, have been obtained using DFT calculations with the B3LYP/6-31G(d,p) level of theory. researchgate.net Such studies typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Illustrative Electronic Properties of a Fluoro-Indole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is illustrative and based on findings for related fluoro-indole compounds. Specific calculations for this compound would be needed for precise values.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. By simulating the molecule's behavior in a solvent, typically water, researchers can identify the most stable and frequently occurring conformations. This is crucial for understanding how the molecule might interact with a biological target.

In the context of ligand-target interactions, MD simulations are used to assess the stability of a ligand-protein complex. nih.gov After an initial docking pose is predicted, an MD simulation can reveal how the ligand and protein move and adapt to each other over a period of nanoseconds. This provides insights into the stability of the binding and can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Density Functional Theory (DFT) Studies on Reactivity, Properties, and Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. dntb.gov.ua For this compound, DFT studies can provide a wealth of information about its reactivity, properties, and spectroscopic parameters. DFT calculations can be used to determine various global and local reactivity descriptors, which help in predicting the reactive sites of the molecule.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Definition |

| Chemical Potential (μ) | The negative of electronegativity. |

| Hardness (η) | Resistance to change in electron distribution. |

| Softness (S) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: This table defines the global reactivity descriptors that would be calculated for this compound using DFT.

Computational Predictions of Spectroscopic Parameters and Chemical Shifts

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. acs.org For this compound, these computational predictions can be used to aid in the interpretation of experimental spectra or to predict the spectra of the molecule before it is synthesized.

The calculation of vibrational frequencies can help in assigning the various peaks in an experimental IR or Raman spectrum to specific vibrational modes of the molecule. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can be a powerful tool for structure elucidation. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For example, a study on 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine utilized the B3LYP method with the 6-31G(d,p) basis set for their computational studies. derpharmachemica.com

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Fluoro-Indole Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3420 |

| C=C stretch (aromatic) | 1620 | 1610 |

| C-F stretch | 1100 | 1090 |

Note: The data is illustrative and based on typical correlations found for similar organic molecules. Specific calculations would be required for this compound.

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com For this compound, molecular docking can be used to predict its binding mode within the active site of a biological target, such as a protein or enzyme. This information is crucial for understanding the potential biological activity of the compound.

The docking process involves generating a large number of possible conformations of the ligand within the protein's binding site and then scoring these conformations based on a scoring function that estimates the binding affinity. The results of a docking study can provide a binding energy value, typically in kcal/mol, which gives an estimate of the binding affinity. Molecular docking studies on various indole (B1671886) derivatives have shown that they can interact with the active sites of target enzymes through hydrogen bonds and pi-stacked interactions. nih.govnih.gov

Table 4: Illustrative Molecular Docking Results for an Indole Derivative with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR23, LEU45, PHE67 |

| Types of Interactions | Hydrogen bond, Pi-stacking |

Note: This data is a hypothetical example to illustrate the type of information obtained from a molecular docking study.

Advanced Research Applications and Biological Relevance of 6 Fluoro 1h Indol 4 Ol and Its Analogs

Indole (B1671886) Scaffold as a Privileged Structure in Medicinal Chemistry Research

The indole nucleus is a fundamental structural motif found in numerous natural and synthetic molecules with a wide spectrum of pharmacological activities. mdpi.comnih.gov Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) has spurred extensive investigation into its chemical versatility and biological significance. researchgate.net The indole scaffold's ability to serve as a template for interacting with diverse biological receptors and enzymes makes it a "privileged structure" in drug discovery. researchgate.netchemicalbook.com This has led to the development of a multitude of indole-based drugs with applications ranging from anti-inflammatory agents to treatments for neurological disorders. mdpi.comnih.gov

Design Principles for Biologically Active Indole Derivatives

The design of biologically active indole derivatives hinges on the strategic functionalization of the indole ring system. The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic carbocyclic ring can engage in hydrophobic and π-stacking interactions with biological targets. mdpi.comfrontiersin.org The positions on the indole ring, particularly C2, C3, and the benzene (B151609) ring positions, offer ample opportunities for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The introduction of various substituents allows for the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with a specific biological target.

Structure-Activity Relationship (SAR) Exploration in Indole-Based Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indole-based compounds, SAR exploration involves systematically modifying different parts of the indole scaffold and evaluating the resulting changes in potency and selectivity. mdpi.comresearchgate.netnih.govnih.gov These studies provide valuable insights into the key structural features required for a desired pharmacological effect. For instance, the position and nature of substituents on the indole ring can dramatically impact the compound's binding affinity to its target protein. researchgate.netnih.govnih.gov Understanding these relationships is essential for the rational design and optimization of new and more effective indole-based therapeutic agents.

Investigations into Anti-Infective Potentials

While direct research on the anti-infective properties of 6-Fluoro-1H-indol-4-ol is limited, studies on analogous fluoroindole derivatives have demonstrated promising antibacterial and antitubercular activities. The indole scaffold itself is known to be a promising framework for the development of novel anti-infective agents.

Antibacterial Activity and Mechanisms, including Quorum Sensing Inhibition

Several indole derivatives have been shown to possess antibacterial properties. For instance, certain synthetic 2-aryl-1H-indoles have been found to suppress drug resistance in Staphylococcus aureus by acting on the NorA efflux pump. justia.com Furthermore, various indole analogs have been investigated for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.gov QS is a mechanism by which bacteria regulate gene expression in response to population density, and it often controls virulence factor production and biofilm formation. frontiersin.org Inhibition of QS is considered an attractive strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance. mdpi.com For example, some indole derivatives have been shown to inhibit biofilm formation in Serratia marcescens by interfering with QS and motility. frontiersin.org While specific data for this compound is not available, the known antibacterial and anti-quorum sensing activities of other indole derivatives suggest that this compound could be a valuable subject for future investigation in this area.

Antibacterial Activity of Selected Indole Analogs

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5-Fluoroindole (B109304) | Serratia marcescens | Inhibited biofilm formation | |

| 6-Fluoroindole (B127801) | Serratia marcescens | Inhibited biofilm formation | |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibited biofilm formation | justia.com |

| 7-Formylindole | Pseudomonas aeruginosa | Inhibited biofilm formation | justia.com |

Antitubercular Research and Fluoroindole Derivatives

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for the development of new antitubercular drugs. Indole-containing compounds have shown promise as antimycobacterial agents through various mechanisms of action, including the inhibition of cell wall synthesis and essential amino acid biosynthesis.

Specifically, fluoroindole derivatives have been a focus of antitubercular research. For example, 5-fluoroindole has been shown to inhibit the growth of pan-sensitive and drug-resistant Mtb strains. The proposed mechanism involves the production of fluorinated tryptophans that inhibit Mtb growth. Research on 6-fluorophenylbenzohydrazides, which are structurally related to fluoroindoles, has also demonstrated inhibition of Mtb growth by targeting tryptophan biosynthesis. While direct studies on the antitubercular activity of this compound are not currently available, the promising results from other fluoroindole analogs suggest that it could be a valuable scaffold for the design of new antitubercular agents.

Antitubercular Activity of Selected Fluoroindole Analogs

| Compound | Mtb Strain | MIC (μM) | Reference |

|---|---|---|---|

| 5-Fluoroindole | Mtb H37Rv (pan-sensitive) | 4.7 | |

| 5-Fluoroindole | Mtb PT12 (drug-resistant) | 4.7 | |

| 6-Fluoroindole | Mtb H37Rv | 74.0 | |

| 7-Fluoroindole | Mtb H37Rv | 148.0 |

Antifungal and Antiviral Studies of Indole Compounds

The structural similarities between indole-based compounds and known antifungal agents have prompted investigations into their efficacy against various fungal pathogens. While specific studies on the antifungal activity of this compound are not extensively documented, research on analogous fluoroindoles has shown promising results. For instance, studies on other fluoroindole isomers have demonstrated notable activity against postharvest pathogens like Botrytis cinerea. This suggests that the fluorine substitution on the indole ring is a critical factor for antifungal potency. science.gov

In the broader context of indole derivatives, various analogs have been synthesized and evaluated for their antifungal properties. For example, novel Mannich bases of indole have been screened for their activity against Candida albicans, with some compounds showing significant antifungal effects. researchgate.net Furthermore, the combination of indole derivatives with existing antifungal drugs is being explored as a strategy to combat drug-resistant fungal strains. nih.gov

While the antifungal potential of fluoroindoles is an active area of research, specific antiviral studies focusing on this compound are limited in the current scientific literature. However, the broader class of indole derivatives has been a source of significant interest in antiviral drug discovery. researchgate.net Compounds incorporating the indole nucleus have been investigated for activity against a range of viruses. nih.gov For example, Arbidol, an indole-containing drug, has demonstrated broad-spectrum antiviral activity. science.gov The development of novel indole derivatives continues to be a promising avenue for the discovery of new antiviral agents. nih.gov

Anticancer Research Applications

The anticancer potential of indole compounds has been extensively studied, with several derivatives showing potent activity against various cancer cell lines. researchgate.net The introduction of fluorine into the indole structure can enhance this activity, making fluoroindole analogs, including those of this compound, promising candidates for cancer research.

Research has demonstrated that various fluoroindole derivatives exhibit significant cytotoxicity against a range of malignant cell lines. For instance, certain 6-fluoroindole derivatives have shown promising cytotoxic activity. In one study, a series of novel indole-based benzenesulfonamides were evaluated for their anticancer activities against breast, lung, and pancreatic cancer cell lines, with some compounds showing potent and selective inhibition of cancer cell viability, particularly under hypoxic conditions. nih.gov

Another study focused on fluoroindole-tethered chromene derivatives, which displayed promising cytotoxic activity against A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. researchgate.net Furthermore, glyoxylamide-based 6-fluoroindole derivatives have demonstrated cytotoxicity against HeLa (cervical cancer), PC-3, MDA-MB-231 (breast cancer), and BxPC-3 (pancreatic cancer) cell lines.

Table 1: Cytotoxicity of Fluoroindole Analogs against Malignant Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Fluoroindole-tethered chromene derivative 13a | A549 (Lung) | 7.9-9.1 |

| Fluoroindole-tethered chromene derivative 13b | PC-3 (Prostate) | 7.9-9.1 |

| 6-Fluoroindole derivative 32b | HeLa (Cervical) | 22.34 |

| 6-Fluoroindole derivative 32b | PC-3 (Prostate) | 24.05 |

| 6-Fluoroindole derivative 32b | MDA-MB-231 (Breast) | 21.13 |

| 6-Fluoroindole derivative 32b | BxPC-3 (Pancreatic) | 29.94 |

A significant mechanism through which many anticancer indole derivatives exert their effect is through the disruption of microtubule dynamics. nih.gov Microtubules are crucial components of the cytoskeleton involved in cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Several fluoroindole-chalcone analogs have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) binding site. nih.gov

One such representative fluorine-containing analog, FC116, was found to induce endoplasmic reticulum (ER) stress, leading to the production of excess reactive oxygen species (ROS) and subsequent mitochondrial damage, ultimately promoting apoptosis in colorectal cancer cells. nih.govnih.gov Molecular docking studies of fluoroindole-tethered chromene derivatives have also suggested a strong binding affinity towards the tubulin protein. researchgate.net This interaction with microtubules appears to be a key mechanism of action for the anticancer effects of these compounds.

A major challenge in cancer chemotherapy is the development of drug resistance. semanticscholar.org Indole derivatives have shown potential in overcoming this challenge. brieflands.com While specific studies on this compound in drug-resistant models are yet to be extensively reported, the broader class of indole compounds has demonstrated efficacy against drug-resistant cancer cells. nih.gov Some indole derivatives have been shown to be effective against multidrug-resistant (MDR) cancer cell lines. brieflands.com The ability of certain indole compounds to chemosensitize cancer cells to conventional chemotherapeutic drugs is also a promising area of research. nih.gov This suggests that fluoroindole analogs could potentially be developed to treat cancers that have become resistant to standard therapies.

Neurobiological and Receptor Ligand Research

Serotonin (5-hydroxytryptamine, 5-HT) receptors are crucial targets in the central nervous system, and ligands for these receptors have therapeutic applications in a variety of neurological and psychiatric disorders. The indole nucleus is a key structural feature of serotonin, making indole derivatives, including fluoroindoles, promising candidates for the development of novel serotonin receptor ligands.

A study on a series of indole derivatives, including compounds derived from 6-fluorotryptamine (B1299898), investigated their affinity for serotonin 5-HT1A and 5-HT2A receptors. These receptors are involved in regulating mood, cognition, and memory. The synthesized compounds were found to be potent ligands for both 5-HT1A and 5-HT2A receptors, with some exhibiting anxiolytic or memory-enhancing effects in behavioral studies. The main interaction observed was a salt bridge between the protonatable nitrogen atom of the ligands and a conserved aspartate residue in the receptors. For the 5-HT2A receptor, an additional hydrogen bond was formed between the NH of the indole moiety and a threonine residue.

While this research did not specifically investigate this compound, the findings for a closely related 6-fluoroindole derivative highlight the potential of this chemical scaffold in the design of novel CNS-active drugs targeting the serotonergic system.

Beta-Adrenoceptor Ligand Development from Indole Scaffolds

The indole scaffold, a privileged structure in medicinal chemistry, has been extensively utilized in the development of ligands for various biological targets, including beta-adrenoceptors. The 4-hydroxyindole (B18505) moiety, in particular, serves as a crucial pharmacophore for beta-adrenergic receptor antagonists. Research has focused on the synthesis and evaluation of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ol derivatives for their beta-adrenoceptor blocking potency.

In one study, a series of these compounds were synthesized to explore their potential as radioligands for imaging beta-adrenergic receptors in the brain. The affinity of these compounds for beta-receptors was assessed by their ability to inhibit the binding of [¹²⁵I]iodopindolol to rat cortical and cerebellar membranes. The results indicated that the synthesized 4-indolyloxypropanolamine derivatives exhibited a range of affinities, with the most potent compounds having Ki values in the low nanomolar range (2-5 nM), albeit still 2- to 100-fold less potent than the reference compound, pindolol.

Further research into the adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers revealed significant hypotensive and antiarrhythmic effects. These biological activities were attributed to their affinity for α₁, α₂, and β₁-adrenoceptors, highlighting the potential of the 4-hydroxyindole scaffold in designing multifunctional adrenergic ligands. The structure-activity relationship studies suggest that modifications on the amino side chain and substitutions on the indole ring, such as the introduction of a fluorine atom at the 6-position, could modulate the affinity and selectivity for different adrenoceptor subtypes.

| Compound | Core Scaffold | Ki (nM) | Receptor Target |

|---|---|---|---|

| 1-(Substituted amino)-3-(4-indolyloxy)propan-2-ol derivatives | 4-Hydroxyindole | 2-5 | Beta-adrenoceptors |

| (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | 4-Hydroxyindole | Data not specified in abstract, but showed affinity | α₁, α₂, and β₁-adrenoceptors |

Biotransformation and Metabolic Engineering Studies

The microbial synthesis of tryptophan analogs from fluoroindoles represents a significant area of metabolic engineering. Microorganisms, particularly Escherichia coli, can be adapted to utilize fluoroindoles, such as 6-fluoroindole, for the biosynthesis of the corresponding fluorinated tryptophan analogs. This process leverages the substrate promiscuity of the enzyme tryptophan synthase (TrpS).

In tryptophan-auxotrophic strains of E. coli, where the endogenous pathway for tryptophan synthesis is disrupted, the cells are compelled to use exogenously supplied indole or its analogs to produce the necessary tryptophan for protein synthesis. Through adaptive laboratory evolution (ALE) experiments, E. coli strains have been successfully evolved to not only tolerate but efficiently utilize 6-fluoroindole for growth. Within these adapted microbial cells, 6-fluoroindole is converted into 6-fluorotryptophan (6FTrp), which is then incorporated into the cellular proteome.

This biotransformation is a cost-effective and efficient method for producing proteins containing fluorinated tryptophan, as fluoroindoles are generally less expensive than the corresponding fluorinated amino acids. The ability of microbes to perform this conversion provides a powerful tool for producing labeled proteins for various biophysical studies.

| Fluoroindole Precursor | Microorganism | Key Enzyme | Synthesized Tryptophan Analog | Application |

|---|---|---|---|---|

| 6-Fluoroindole | Escherichia coli (tryptophan-auxotrophic strains) | Tryptophan Synthase (TrpS) | 6-Fluorotryptophan (6FTrp) | Proteome-wide incorporation for NMR studies |

The incorporation of fluorinated tryptophan analogs, such as 6-fluorotryptophan, into proteins serves as a powerful technique for studying protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages as an NMR probe: it has a 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local chemical environment. Furthermore, the near-complete absence of fluorine in biological systems eliminates background signals, allowing for clear observation of the labeled protein.

6-Fluorotryptophan has been successfully incorporated into various proteins, including E. coli dihydrofolate reductase (DHFR). In studies of DHFR, which contains five tryptophan residues, the incorporation of 6-fluorotryptophan allowed for the observation of five distinct resonances in the ¹⁹F NMR spectrum. These resonances were sensitive to ligand binding and changes in protein conformation during folding and unfolding processes. This approach provides valuable insights into the local environment of each tryptophan residue within the protein structure.

The site-selective incorporation of 6-fluorotryptophan can be achieved using genetic encoding systems that respond to an amber stop codon, allowing for the precise placement of the ¹⁹F probe at specific locations within the protein. This enables detailed investigations of conformational heterogeneity and ligand-induced structural changes in proteins.

| Protein Studied | Incorporated Analog | NMR Technique | Key Findings |

|---|---|---|---|

| E. coli Dihydrofolate Reductase (DHFR) | 6-Fluorotryptophan | ¹⁹F NMR Spectroscopy | Resonances are sensitive to ligand binding and protein folding. |

| Designed amino acid binding protein and flaviviral NS2B-NS3 proteases | 6-Fluorotryptophan (site-selectively) | ¹⁹F NMR Spectroscopy | Revealed conformational heterogeneity and indole ring flips. |

Emerging Research Areas and Future Perspectives

The 4-hydroxyindole scaffold, a core component of this compound, is a valuable building block for the development of chemical biology tools, particularly fluorescent probes. The inherent fluorescence properties of certain indole derivatives can be modulated to create sensors for detecting specific ions or molecules.

For instance, novel 4-hydroxyindole fused isocoumarin (B1212949) derivatives have been synthesized and shown to exhibit fluorescence "turn-off" sensing of Cu²⁺ and Fe³⁺ ions. This chemosensor capability is a result of the specific interaction between the metal ions and the 4-hydroxyindole-isocoumarin conjugate, leading to a change in its photophysical properties. The development of such probes allows for the visualization and quantification of these ions in biological and environmental samples.

While direct applications of this compound in probe synthesis are not yet extensively documented, its structural similarity to these fluorescent 4-hydroxyindole derivatives suggests its potential as a scaffold for creating new chemical probes. The introduction of a fluorine atom could further enhance the photophysical properties, metabolic stability, and binding affinity of these probes, making them more robust tools for chemical biology research. The development of fluorescent probes from 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives for studying σ receptors further underscores the versatility of the indole scaffold in creating high-affinity probes for fluorescence-based techniques.

The fluorination of indole-based compounds is a well-established strategy in drug discovery to enhance pharmacological properties such as metabolic stability and binding affinity. While the specific therapeutic targets of this compound are not yet fully elucidated, the broader class of fluorinated and 4-hydroxyindole derivatives has shown activity against a range of biological targets, suggesting promising avenues for future research.

The 4-hydroxyindole core is present in the naturally occurring psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT₂A subtype, which mediates its hallucinogenic effects. This suggests that this compound and its analogs could be explored as modulators of serotonergic pathways, with potential applications in neuroscience and psychiatry. The fluorine substitution could alter the compound's affinity, selectivity, and functional activity at different serotonin receptor subtypes.

Furthermore, fluorinated indole derivatives have been investigated for a wide array of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents. The introduction of fluorine can significantly impact the biological activity of the parent indole compound. For example, certain fluorinated indoles have shown potent inhibitory activity against HIV-1 non-nucleoside reverse transcriptase. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action, targeting a variety of diseases.

常见问题

Q. What are effective synthetic routes for 6-Fluoro-1H-indol-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and cyclization of substituted anilines. For example, α-iodination of aryl alkyl ketones using iodine and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) can introduce fluorine at the 6-position . Optimization includes solvent selection (e.g., PEG-400/DMF mixtures for improved solubility ) and catalyst choice (e.g., CuI for click chemistry in triazole formation ). Key parameters include temperature (room temperature to 83°C) and reaction time (12–24 hours) .

Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound derivatives?

- Methodological Answer :

- 1H NMR : Look for characteristic indole NH signals (δ ~10–12 ppm) and fluorine-induced splitting patterns. For example, in 3-(6-fluoro-1H-indol-2-yl)-4'-methoxybiphenyl-4-ol, fluorine at C6 causes deshielding of adjacent protons (δ ~7.71 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1512 for triazole derivatives ).

- 13C NMR : Fluorine coupling (e.g., C-F splitting in the range of 105–115 ppm) .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer :

- Use PPE (gloves, lab coats, masks) to avoid skin contact or inhalation.

- Work in a fume hood due to potential toxicity of intermediates like iodinated ketones .

- Dispose of waste via professional biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination or substitution reactions of indole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst systems. For example, Cu(MeCN)4BF4 catalyzes allylation at specific indole positions (C2/C3) via π-π stacking interactions . Steric hindrance from substituents (e.g., methoxy groups at C4) can direct fluorine to C6 . Computational modeling (DFT) may predict favorable sites for electrophilic substitution.

Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to enhance DNA intercalation .